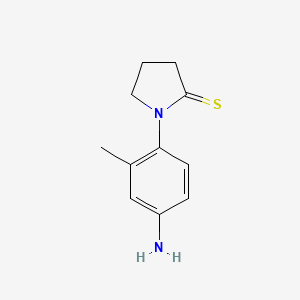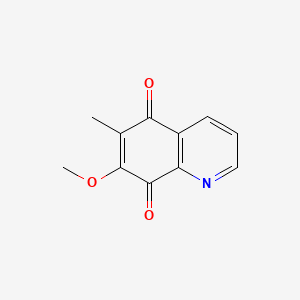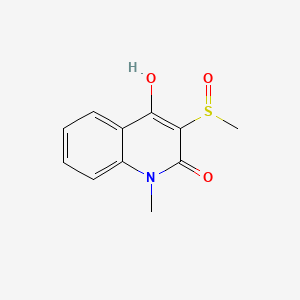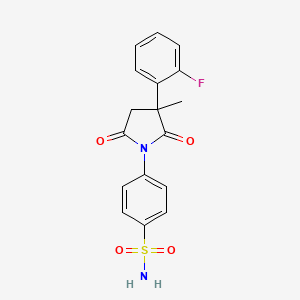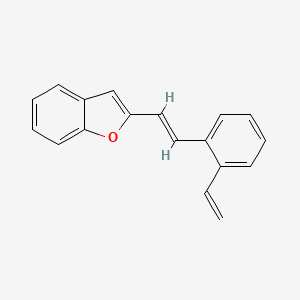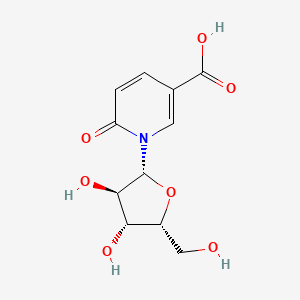
1,2-Bis(2-((R)-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is a complex organotellurium compound It features two oxazoline rings attached to a phenyl group, which are further connected by a ditelluride bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane typically involves the reaction of 2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl telluride with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the ditelluride bridge. Common oxidizing agents used in this synthesis include iodine or hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tellurium compounds.
Reduction: It can be reduced back to the corresponding telluride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Corresponding telluride.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane involves its interaction with various molecular targets. The oxazoline rings and the ditelluride bridge play crucial roles in its reactivity. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The tellurium atoms can also participate in redox reactions, making the compound useful in oxidative and reductive processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A diphosphine ligand used in coordination chemistry.
1,2-Bis(diphenylphosphino)benzene: Another diphosphine ligand with similar applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with different substituents on the phenyl rings.
Uniqueness
1,2-Bis(2-(®-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is unique due to the presence of the ditelluride bridge and oxazoline rings. These structural features impart distinct reactivity and coordination properties, making it valuable in specific catalytic and material science applications.
Propriétés
Formule moléculaire |
C22H24N2O2Te2 |
|---|---|
Poids moléculaire |
603.6 g/mol |
Nom IUPAC |
(4R)-4-ethyl-2-[2-[[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]ditellanyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Te2/c1-3-15-13-25-21(23-15)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22-24-16(4-2)14-26-22/h5-12,15-16H,3-4,13-14H2,1-2H3/t15-,16-/m1/s1 |
Clé InChI |
OEHHVNSVROGHEB-HZPDHXFCSA-N |
SMILES isomérique |
CC[C@@H]1COC(=N1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=N[C@@H](CO4)CC |
SMILES canonique |
CCC1COC(=N1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=NC(CO4)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


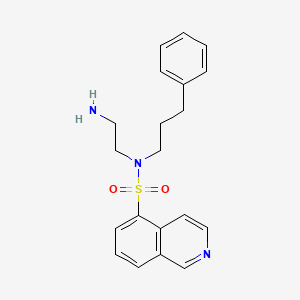
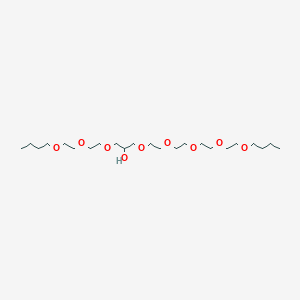
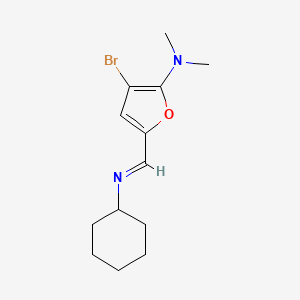


![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)

